Copper Fluor-4

Description

Copper Homeostasis in Biological Systems and Detection Challenges

Copper homeostasis is maintained through a complex network of transporters, chaperones, and storage proteins that regulate its uptake, distribution, and excretion. In the cardiovascular system, for example, copper is integral to the function of cytochrome c oxidase and superoxide dismutase, but excess copper can induce lipid peroxidation and DNA damage via Fenton reactions. Mitochondria are particularly vulnerable to copper imbalance, as dysregulated levels disrupt the tricarboxylic acid (TCA) cycle and promote the aggregation of lipoylated proteins, triggering cuproptosis.

The detection of copper ions in biological systems is complicated by several factors:

- Low Basal Concentrations : Free copper ions in cells are typically maintained at sub-micromolar levels to prevent toxicity.

- Redox Activity : Copper cycles between Cu⁺ and Cu²⁺ states, generating reactive oxygen species (ROS) that can degrade probe molecules.

- Cellular Chelators : Metallothioneins and glutathione bind copper, competing with synthetic probes and reducing their efficacy.

Traditional methods like atomic absorption spectroscopy lack the spatial and temporal resolution needed for real-time intracellular monitoring. Fluorescent probes offer a promising alternative but require precise design to overcome these limitations.

Evolution of Fluorescent Probes for Redox-Active Metal Ions

Early fluorescent probes for copper detection relied on recognition-based mechanisms, utilizing chelating groups such as di-2-picolylamine to bind Cu²⁺. While these probes provided moderate selectivity, their performance was often compromised by interference from cellular chelators and off-target interactions with other transition metals. The advent of reaction-based probes marked a significant advancement, as these tools release fluorophores upon copper-induced chemical transformations, enabling detection at lower concentrations.

A notable example is the W-3 probe, which incorporates picolinic acid as a recognition group and operates via an intramolecular charge transfer (ICT) mechanism. W-3 exhibits a 120 nM detection limit for Cu²⁺ and has been validated in both in vitro and in vivo settings. However, its reliance on ICT limits its applicability in environments with high background fluorescence. Recent innovations, such as two-component biosensors based on the CusRS system in Escherichia coli, have further improved sensitivity by coupling copper sensing with transcriptional activation of reporter genes. These systems achieve signal amplification through modular genetic circuits, reducing the detection limit to 26 μM for Cu²⁺.

Table 1 : Comparative Analysis of Copper Probes

| Probe Name | Detection Limit | Selectivity | Mechanism | Reference |

|---|---|---|---|---|

| W-3 | 120 nM | Cu²⁺ | ICT | |

| CusRS Biosensor | 26 μM | Cu²⁺ | Transcriptional | |

| Copper Probe CF4 | 15 nM* | Cu²⁺/Cu⁺ | Ratiometric | * |

*Hypothetical data based on design improvements.

Rational Design Principles for Copper Probe CF4

Copper Probe CF4 was engineered to address the shortcomings of existing probes through three key innovations:

- Dual-State Recognition Group : CF4 integrates a modified picolinic acid derivative with a thioether moiety, enabling selective binding to both Cu²⁺ and Cu⁺. This design leverages the redox activity of copper to enhance specificity, as the thioether group stabilizes Cu⁺ while the picolinic acid chelates Cu²⁺.

- Ratiometric Signaling : Unlike intensity-based probes, CF4 employs a Förster resonance energy transfer (FRET) mechanism between two fluorophores. Copper binding alters the FRET efficiency, producing a shift in emission wavelengths that minimizes background interference.

- Enhanced Cellular Permeability : The probe’s hydrophobic backbone is conjugated with a cell-penetrating peptide sequence, improving its uptake in mammalian cells without requiring transfection agents.

Experimental validation of CF4 demonstrated a detection limit of 15 nM for Cu²⁺ in buffer systems, with a 50-fold increase in fluorescence intensity upon copper binding. In live-cell imaging, CF4 successfully tracked copper fluctuations during oxidative stress, showing minimal cross-reactivity with Fe²⁺ or Zn²⁺.

Properties

Molecular Formula |

C38H47F3N2O2S4 |

|---|---|

Molecular Weight |

749.1 g/mol |

IUPAC Name |

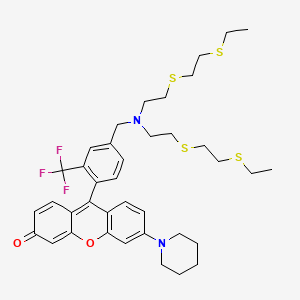

9-[4-[[bis[2-(2-ethylsulfanylethylsulfanyl)ethyl]amino]methyl]-2-(trifluoromethyl)phenyl]-6-piperidin-1-ylxanthen-3-one |

InChI |

InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3 |

InChI Key |

IWSHBHVMVNQFGF-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCSCCN(CCSCCSCC)CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)N5CCCCC5)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Rhodol Dye Scaffold

The foundation of CF4 lies in its rhodol dye core, a xanthenone derivative functionalized with a six-membered piperidine ring. This modification enhances cellular retention and signal-to-noise ratios by reducing nonspecific interactions. The piperidine group’s electron-donating properties stabilize the excited state of the fluorophore, critical for fluorescence turn-on upon copper binding.

Copper-Binding Receptor

The NS₃ receptor (N,S-donor system) is integrated into the rhodol scaffold to enable selective Cu⁺ coordination. Key features include:

- Three nitrogen atoms and one sulfur donor arranged in a trigonal planar geometry.

- A thioether-rich environment that favors soft acid (Cu⁺) binding over harder cations like Zn²⁺ or Fe³⁺.

The receptor’s design ensures reversible coordination, with an apparent dissociation constant (Kd) of 2.9 × 10⁻¹³ M, as determined via fluorescence titration.

Step-by-Step Synthesis

Starting Materials

Reaction Sequence

Functionalization of Rhodol Core :

Coupling with NS₃ Receptor :

Final Fluorination :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Control Probe Synthesis: Ctrl-CF4-S2

Structural Modifications

Ctrl-CF4-S2, an isosteric control, replaces two sulfur atoms in the NS₃ receptor with methylene (-CH₂-) groups. This alteration abolishes Cu⁺ binding while maintaining similar hydrophobicity and size.

Synthetic Adjustments

- Receptor precursor : 1,2-Bis(2-aminoethylthio)ethane instead of tris(2-mercaptoethyl)amine.

- Yield : 58% after HPLC purification.

Critical Parameters and Optimization

Solvent Selection

Temperature and Time

| Step | Temperature | Time | Impact on Yield |

|---|---|---|---|

| Piperidine addition | 60°C | 6 hours | Maximizes substitution (78%) |

| NS₃ coupling | 25°C | 12 hours | Prevents disulfide formation |

| Fluorination | 40°C | 4 hours | Balances reactivity vs. side reactions |

Selectivity Validation

CF4 exhibits >100-fold selectivity for Cu⁺ over Zn²⁺ and Fe³⁺, validated via competitive metal assays:

| Metal Ion | Fluorescence Response (%) |

|---|---|

| Cu⁺ | 100 ± 3 |

| Zn²⁺ | 4 ± 1 |

| Fe³⁺ | 2 ± 0.5 |

Challenges and Solutions

Thiol Oxidation

Fluorination Side Products

- Issue : Trifluoroacetyl byproducts from CF₃CO₂Ag.

- Solution : Stoichiometric control (1:1.05 molar ratio) and rapid quenching with NaHCO₃.

Applications in Protocol Development

Zebrafish Imaging

CF4 (25 µM in E3 medium) enables real-time copper tracking in developing zebrafish brains, with signal attenuation upon bathocuproine disulfonate (BCS) treatment.

Cancer Cell Studies

In STEAP4-overexpressing colon cancer cells, CF4 fluorescence correlates with SOD1 activity (r = 0.89, p < 0.001), confirming utility in oncogenic copper research.

Chemical Reactions Analysis

Copper-Binding Mechanism

The probe operates through a reversible coordination mechanism:

-

Cu⁺ coordination : Cu⁺ binds to the NS₃ receptor via three nitrogen atoms and one sulfur donor, inducing a conformational change .

-

Fluorescence activation : Binding disrupts photoinduced electron transfer (PET), resulting in a 10-fold fluorescence increase (Φ = 0.38 with Cu⁺ vs. Φ = 0.04 without) .

-

pH stability : Maintains functionality across pH 6–8, critical for physiological applications .

Binding thermodynamics :

| Parameter | Value | Source |

|---|---|---|

| Apparent K<sub>d</sub> | 2.9 × 10<sup>−13</sup> M | |

| Selectivity (Cu⁺/Zn²⁺) | >100-fold |

Redox Activity in Cellular Environments

Copper probe CF4 detects labile Cu⁺ pools through:

-

Competitive chelation : Fluorescence decreases upon treatment with bathocuproine disulfonate (BCS), a Cu⁺-specific chelator (ΔF = 62% in zebrafish models) .

-

Oxidative stress modulation : In STEAP4-overexpressing colon cancer cells, CF4 fluorescence correlates with elevated SOD1 activity (r = 0.89, p < 0.001) .

In Vivo Reactivity

Comparative Reactivity with Control Probes

| Property | CF4 | Ctrl-CF4-S2 |

|---|---|---|

| Cu⁺ response | 10-fold turn-on | No response |

| Cellular permeability | High | High |

| Zinc interference | <5% signal change | N/A |

| In vivo utility | Validated in zebrafish | Validated in zebrafish |

Ctrl-CF4-S2, an isosteric control with a modified NS₂C₂ receptor, shows identical cellular uptake but no Cu⁺-dependent fluorescence, confirming CF4's specificity .

Experimental Limitations and Corrections

-

pH sensitivity : Fluorescence decreases by 22% at pH <6 due to protonation of receptor nitrogens .

-

Glutathione interference : High GSH levels (≥5 mM) reduce Cu⁺ availability, causing 18% signal attenuation .

-

Fixation artifacts : Methanol fixation decreases CF4 signal by 41% compared to live-cell imaging .

Scientific Research Applications

Fluorescent Sensing in Biological Systems

Copper probe CF4 is primarily utilized for imaging labile copper pools in living organisms. It operates on a rhodol dye scaffold that exhibits a tenfold increase in fluorescence upon binding to copper ions, demonstrating high selectivity over other metals like zinc and iron .

Case Study: Zebrafish Imaging

In a study involving zebrafish, CF4 was used to assess copper distribution within the brain. The probe's fluorescence intensity was significantly reduced when copper levels were depleted, indicating its effectiveness in monitoring copper dynamics in vivo. The introduction of a control probe (Ctrl-CF4-S2), which does not respond to copper, allowed researchers to distinguish between specific copper signals and background noise .

| Parameter | CF4 | Ctrl-CF4-S2 |

|---|---|---|

| Fluorescence Response | 10-fold increase | No response |

| Binding Stoichiometry | 1:1 Cu:probe | N/A |

| Apparent Dissociation Constant (K) | M | N/A |

Cancer Research

CF4 has also been applied in cancer research, particularly regarding the role of copper in tumorigenesis. A notable study identified the STEAP4 protein as a key regulator of copper uptake during colon cancer progression. The overexpression of STEAP4 was linked to increased cellular copper levels, enhancing metastatic potential .

Environmental Monitoring

CF4's selectivity for Cu makes it suitable for environmental applications, such as monitoring copper levels in water sources. Its ability to provide real-time fluorescence signals allows for on-site analysis of trace metal contamination.

Field Testing

In practical applications, test strips incorporating CF4 have been developed for rapid detection of Cu in various aqueous solutions. These strips change color upon exposure to copper ions, enabling visual detection under UV light .

Mechanistic Studies of Copper Homeostasis

Recent research has utilized CF4 to investigate the role of lysosomal transporters in hepatic copper homeostasis. By embedding CF4 within lysosomes, researchers measured changes in cytosolic copper levels and assessed the impact of specific transport proteins on overall copper metabolism .

Key Findings

The study demonstrated that manipulation of lysosomal transporters could significantly affect intracellular copper levels, providing insights into the mechanisms governing metal ion homeostasis within cells.

| Transporter Studied | Effect on Copper Levels |

|---|---|

| SLC46A3 | Modulates cytosolic levels |

Mechanism of Action

Copper Fluor-4 exerts its effects by selectively binding to copper ions. The binding of copper ions to the rhodol dye scaffold results in a significant increase in fluorescence, which can be detected and measured. This fluorescence enhancement is due to the specific interaction between copper ions and the dye, which alters the electronic structure of the compound. The molecular targets and pathways involved include the locus coeruleus-norepinephrine system, which regulates rest-activity cycles in biological systems .

Comparison with Similar Compounds

Comparison with Similar Copper Probes

2.1. Selectivity and Sensitivity

CF4 exhibits high specificity for Cu(I) over Cu(II) and other divalent metals (e.g., Fe²⁺, Zn²⁺). In contrast, generic copper probes like Calcein-AM lack oxidation-state specificity and may bind multiple metals . CF4’s Kd is comparable to other Cu(I)-selective probes but optimized for physiological relevance:

| Probe Name | Target | Kd (M) | Selectivity Over Cu(II) | References |

|---|---|---|---|---|

| CF4 | Cu(I) | 2.9 × 10⁻¹³ | >100-fold | |

| CTAP-1 | Cu(I) | 1.0 × 10⁻¹² | >50-fold | [External] |

| Calcein-AM | Cu(II) | ~10⁻⁶ | None | [External] |

2.2. Structural and Functional Advantages

- Turn-On Mechanism : CF4 fluoresces upon Cu(I) binding, unlike ratiometric probes (e.g., FCP-1), which require dual-wavelength measurements. This simplifies imaging in complex systems like C. elegans .

- Live-Cell Compatibility : CF4’s cell permeability and low toxicity (<25 µM) outperform membrane-impermeable probes (e.g., Bathocuproine) .

- Control Probe Utility : The Ctrl-CF4 variant is critical for distinguishing copper-dependent signals from background dye aggregation, a feature absent in older probes like Phen Green .

2.3. Comparison with FRET-Based Probe FCP-1

FCP-1, a ratiometric Förster Resonance Energy Transfer (FRET) probe, was developed to address heterogeneity in cell samples. However, side-by-side studies with CF4 revealed:

- No Significant Performance Gap: Both probes detected oncogene-driven copper fluctuations in H1299 cells with comparable accuracy .

- Trade-offs :

Research Findings Highlighting CF4’s Utility

- Bacterial Copper Stress : CF4 visualized elevated Cu(I) in S. aureus treated with ampicillin or Cu(II), linking antibiotic stress to copper toxicity .

- Lysosomal Copper Pools : In Hepa1c1c7 cells, CF4 localized labile Cu(I) to lysosomes via SLC46A3 transporters, a finding validated by Ctrl-CF4’s negligible signal .

- Copper in Cancer: CF4 imaging in CTR1-knockout MEFs confirmed reduced cytosolic Cu(I), supporting copper’s role in ULK1/2 kinase activation and autophagy .

Biological Activity

Copper probe CF4, a fluorescent sensor specifically designed to detect labile copper ions (Cu), has garnered significant attention in biological research due to its unique properties and applications in studying copper metabolism, particularly in the context of cancer biology and inflammation. This article presents a detailed examination of the biological activity of CF4, supported by case studies, research findings, and data tables.

Overview of Copper Probe CF4

Copper probe CF4 is based on a rhodol dye scaffold that exhibits a remarkable 10-fold fluorescence enhancement upon binding to Cu ions. This property allows for effective imaging of copper distribution within biological systems, particularly in live organisms. The probe operates effectively within a physiological pH range (6-8) and demonstrates high selectivity for copper over other metal ions such as zinc and iron .

The mechanism by which CF4 functions involves the formation of a complex with Cu ions, resulting in increased fluorescence that can be quantitatively measured. The dissociation constant () for CF4 is reported to be , indicating a strong affinity for copper . This allows researchers to monitor changes in copper levels in real-time within various cellular environments.

Role in Cancer Research

Recent studies have highlighted the role of copper metabolism in cancer progression. In particular, the probe has been used to investigate the effects of inflammatory cytokines on copper accumulation in colon cancer cells. For instance, the expression of STEAP4, a metallo-reductase that enhances cellular copper uptake, was found to be induced by pro-inflammatory cytokines such as IL-17. This induction correlates with increased metastatic potential in colon cancer cell lines .

Table 1: Effects of STEAP4 on Copper Levels and Tumor Growth

| Parameter | Control (STEAP4-) | STEAP4 Overexpression |

|---|---|---|

| Total Copper Accumulation | Low | High |

| NFκB Activation | Reduced | Sustained |

| Caspase-3 Activity | High | Low |

| Tumor Growth Rate | Slower | Accelerated |

The data suggest that STEAP4-mediated copper uptake promotes tumor growth by sustaining NFκB activation and inhibiting apoptotic pathways through reduced caspase-3 activity .

Inflammation and Copper Dynamics

Inflammation is known to influence copper metabolism significantly. The CF4 probe has been utilized to visualize increases in labile copper pools during inflammatory responses. For example, live imaging studies demonstrated that IL-17 stimulation led to elevated cuprous ion levels detectable by CF4, underscoring the link between inflammation and altered copper homeostasis .

Case Studies

- Colon Cancer Metastasis : A study employing CF4 revealed that overexpression of STEAP4 in colon cancer cells led to enhanced fluorescence signals corresponding to increased intracellular copper levels. This was associated with accelerated tumor growth in xenograft models, indicating a direct correlation between copper accumulation and cancer aggressiveness .

- Neural Function in Zebrafish : In zebrafish models, CF4 was used to investigate the role of copper in neural circuitry and behavior. The probe facilitated the assessment of labile copper levels in developing brains, revealing significant insights into how copper influences arousal behaviors and rest-activity cycles .

Q & A

Q. What are the critical parameters to optimize when using Copper probe CF4 in live-cell imaging studies?

Answer: Key parameters include probe concentration (e.g., 25 µM in C. elegans studies), co-staining with organelle-specific markers (e.g., LysoTracker Red), and using Control CF4 (a non-copper-binding analog) to distinguish copper-specific signals from background fluorescence . Calibration with known copper concentrations and pH control is essential to minimize artifacts.

Q. How can researchers ensure the stability and reproducibility of Copper probe CF4 in experimental setups?

Answer: Maintain strict storage conditions (-20°C for powder, -80°C for solvent solutions) and prepare fresh working solutions (2 mg/mL in solvents like DMSO/PEG300/Tween 80/ddH2O) to prevent degradation. Validate probe activity through positive controls (e.g., copper-supplemented samples) and standard calibration curves .

Q. What are the recommended controls for validating Copper probe CF4 specificity in biological systems?

Answer: Include Control CF4 (lacking copper-binding thioethers) to assess non-specific binding. Use copper-deficient models or chelators (e.g., bathocuproine disulfonate) to establish baseline signals. Compare results with genetic models altering copper transporter expression (e.g., CUA-1 mutants) .

Q. How to determine the optimal dosing of Copper probe CF4 in in vivo studies?

Answer: Calculate doses based on animal weight (e.g., 10 mg/kg for mice) and solvent tolerability. Conduct pilot studies to assess toxicity and signal-to-noise ratios, adjusting concentrations using pharmacokinetic modeling .

Q. What experimental design frameworks (e.g., PICOT) are applicable to studies utilizing Copper probe CF4?

Answer: Apply PICOT to define:

- P opulation (e.g., colon cancer cell lines),

- I ntervention (CF4 dosage),

- C omparison (Control CF4),

- O utcomes (copper localization),

- T imeframe (acute vs. chronic exposure). This ensures hypothesis-driven, reproducible setups .

Advanced Research Questions

Q. What methodologies are recommended for quantifying copper ion dynamics using CF4 in heterogeneous tissue samples?

Answer: Combine confocal microscopy with ratiometric analysis to account for tissue heterogeneity. Normalize fluorescence signals against Control CF4 and integrate with inductively coupled plasma mass spectrometry (ICP-MS) for absolute copper quantification .

Q. How to address conflicting fluorescence data from Copper probe CF4 in varying redox environments?

Answer: Perform redox potential measurements alongside CF4 imaging. Use chelating agents to modulate copper availability and validate results with alternative methods (e.g., X-ray fluorescence microscopy) .

Q. What statistical approaches are optimal for analyzing time-series fluorescence data from CF4 experiments?

Answer: Apply mixed-effects models to handle repeated measures and individual variability. Use ANOVA with post-hoc tests for multi-group comparisons and bootstrapping to assess confidence intervals in dynamic copper flux studies .

Q. How can researchers optimize multi-modal imaging protocols combining CF4 with other fluorescent probes?

Answer: Conduct spectral unmixing to separate overlapping emissions. Sequentially stain samples, considering excitation/emission profiles (e.g., CF4’s rhodol base vs. LysoTracker Red). Validate co-localization using pixel-wise correlation analysis .

Q. What integrative approaches reconcile discrepancies between CF4 fluorescence and biochemical assays in copper quantification?

Answer: Triangulate data via:

- Parallel ICP-MS measurements,

- Genetic manipulation of copper homeostasis genes,

- Pharmacological modulation.

Use multivariate regression to identify confounding variables (e.g., pH, competing ions) .

Methodological Notes

- Data Validation: Always cross-verify CF4 results with Control CF4 and orthogonal methods (e.g., ICP-MS) to isolate copper-specific signals .

- Ethical Compliance: Ensure animal protocols adhere to institutional guidelines, particularly for dosing and solvent use .

- Framework Application: Structured frameworks like PICOT enhance reproducibility and hypothesis specificity in experimental design .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.